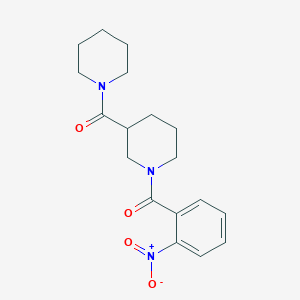
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and clinical trials. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a high degree of selectivity for certain receptors and enzymes, which may make it a more effective therapeutic agent. However, one limitation of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for research on 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. One area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for further research on the mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, which may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 1-piperidinylcarbonylpiperidine with 2-nitrobenzoyl chloride. This reaction results in the formation of the intermediate 1-(2-nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. The intermediate is then purified and converted into the final product 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine through a series of chemical reactions.
科学研究应用
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have potential in treating drug addiction and withdrawal symptoms.
属性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
[1-(2-nitrobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O4/c22-17(19-10-4-1-5-11-19)14-7-6-12-20(13-14)18(23)15-8-2-3-9-16(15)21(24)25/h2-3,8-9,14H,1,4-7,10-13H2 |
InChI 键 |
CNPNEXQNDQQEHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)




![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)